Home > Products > Building Blocks P3325 > 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole - 769895-06-9

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole

Catalog Number: EVT-1623245
CAS Number: 769895-06-9
Molecular Formula: C5H7N3
Molecular Weight: 109.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

    Compound Description: This compound serves as a ligand, forming complexes with metal ions like cobalt(II) and copper(II) . These complexes, specifically CoCl4(Athpp)2·2H2O and CuCl4(Athpp)2, have been characterized and studied for their crystal structures and fluorescent properties . Additionally, 3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles represent a class of CDK2 inhibitors , .

5-Phenylacetyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Derivatives

    Compound Description: This series of compounds, particularly compound 9d, demonstrates potent inhibitory activity against Aurora kinases . These derivatives exhibit antiproliferative effects on various cancer cell lines and possess favorable pharmacokinetic properties, making them promising candidates for anticancer drug development .

1-Substituted-4-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles

    Compound Description: These compounds, specifically those with phenyl and methyl substituents at the N1 position (compounds 7 and 8), are synthesized through the reaction of acyl tetramic acids with phenylhydrazine and methylhydrazine, respectively , . These compounds are structural isomers of previously reported 2,4,5,6-tetrahydropyrazoles .

1-Acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Derivatives

    Compound Description: This class of compounds exhibits anticancer activity . The combination of an acyl group at N1 and an amino group at the 3-position contributes to their biological properties.

5-tert-Butyl 1-ethyl 3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate

    Compound Description: This specific derivative of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole features a tert-butyl and an ethyl ester group at the 1 and 5 positions, respectively, along with an amino group at the 3-position . This compound's crystal structure reveals the influence of these substituents on the dihedral angle between the fused pyrrole and pyrazole rings .

    Compound Description: This research focuses on designing and synthesizing derivatives of both 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole and the closely related pyrazolo[3,4-b]pyridine as potential Aurora-A kinase inhibitors . These compounds represent modifications of the core structure, exploring the impact of different heterocyclic arrangements on inhibitory activity.

Overview

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole is a heterocyclic compound characterized by its unique bicyclic structure. This compound has garnered attention in medicinal chemistry due to its potential as an inhibitor of various kinases, particularly Aurora kinases, which play a crucial role in cell division and cancer progression. The molecular formula for this compound is C5_5H7_7N3_3, and it is often encountered in its dihydrochloride salt form.

Source

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole can be synthesized through various chemical methods, which have been extensively documented in scientific literature. The compound is available commercially from chemical suppliers such as Sigma-Aldrich and Manchester Organics, indicating its utility in research and potential pharmaceutical applications .

Classification

This compound belongs to the class of pyrazoles and is classified under heterocyclic compounds. It exhibits properties that make it a candidate for drug development, particularly in oncology.

Synthesis Analysis

Methods

The synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole typically involves multiple steps that may include the formation of intermediates and the use of various reagents. One notable method involves the alkylation of a pyrazole precursor followed by cyclization reactions.

Technical Details

Molecular Structure Analysis

Structure

The molecular structure of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole consists of a fused bicyclic system featuring both pyrrole and pyrazole rings. This unique arrangement contributes to its biological activity.

Data

  • Molecular Formula: C5_5H7_7N3_3
  • Molecular Weight: 182.051 g/mol
  • CAS Number: 157327-47-4
  • MDL Number: MFCD08457551 .
Chemical Reactions Analysis

Reactions

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole can undergo various chemical reactions typical of heterocyclic compounds. These include electrophilic substitutions and nucleophilic additions.

Technical Details

  • Electrophilic Aromatic Substitution: This reaction can be utilized to introduce functional groups onto the pyrazole ring.
  • Hydrogenation Reactions: Reduction processes can modify the double bonds within the bicyclic structure.
  • Reactivity with Kinases: The compound has been shown to interact with Aurora kinases through competitive inhibition mechanisms .
Mechanism of Action

The mechanism of action of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole primarily involves its role as an inhibitor of Aurora kinases. By binding to the active site of these enzymes, it disrupts their function in cell cycle regulation.

Process and Data

  • Binding Affinity: Studies indicate that certain derivatives exhibit low nanomolar potency against Aurora kinases.
  • Antiproliferative Activity: The compound has demonstrated significant antiproliferative effects on various cancer cell lines .
Physical and Chemical Properties Analysis

Physical Properties

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole is typically encountered as a crystalline solid with a specific melting point that varies depending on purity and form.

Chemical Properties

  • Solubility: The compound is soluble in organic solvents such as dimethyl sulfoxide and ethanol.
  • Stability: Stability can depend on environmental conditions such as temperature and humidity.

Relevant data indicates that this compound's properties make it suitable for further development in pharmaceutical applications.

Applications

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole has significant potential in scientific research and drug development:

  • Cancer Research: Its primary application lies in oncology as an inhibitor of Aurora kinases which are critical targets in cancer therapy.
  • Drug Development: Ongoing studies focus on optimizing its structure to enhance efficacy and reduce side effects associated with kinase inhibition.
  • Biochemical Studies: It serves as a valuable tool in understanding kinase signaling pathways and their implications in cancer biology .
Introduction to 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole in Targeted Cancer Therapy

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole represents a fused bicyclic heterocyclic system that has emerged as a privileged pharmacophore in kinase inhibitor drug discovery. Characterized by a pyrrolidine ring fused to a reduced pyrazole moiety, this scaffold combines conformational rigidity with versatile synthetic derivatization capacity. Its significance in oncology stems from its ability to interact with the ATP-binding sites of diverse kinase targets implicated in tumor proliferation, survival, and metastasis [2] [4]. The scaffold’s planar aromatic properties facilitate π-π stacking interactions with hydrophobic kinase domains, while its hydrogen-bonding capabilities (via N1, N2, and C3 positions) enable targeted molecular recognition [3] [5]. This balanced physicochemical profile underpins its broad utility in designing inhibitors against oncogenic kinases like Aurora kinases, CDKs, and GSK3β, positioning it at the forefront of modern anticancer chemotherapeutics [1] [8].

Pharmacological Significance as a Kinase Inhibitor Scaffold

The 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole core exhibits exceptional versatility in targeting dysregulated kinases across cancer types. Its pharmacological significance is demonstrated through several key mechanisms:

1.1.1. Multikinase Targeting Mechanism

Derivatives of this scaffold exhibit polypharmacology by concurrently inhibiting multiple cancer-associated kinases. Compound 9d (5-phenylacetyl derivative) exemplifies this, showing low-nanomolar potency against Aurora kinases (IC₅₀ < 10 nM) while simultaneously inhibiting FLT3, VEGFR2, and RET kinases. This broad-spectrum activity translates to high antiproliferative effects across diverse cancer cell lines, including colon, lung, and ovarian carcinomas [1] [8]. The molecular basis involves conserved interactions:

  • Hydrophobic occupation of the kinase hinge region via the phenylacetyl group
  • Hydrogen bonding through the pyrazole N-H to catalytic lysine residues
  • Salt bridge formation with acidic residues via basic amine substituents [2] [3]

Table 1: Kinase Targets of Select 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Derivatives

CompoundPrimary Target (IC₅₀)Secondary Targets (IC₅₀)Cellular Antiproliferative Activity
9dAurora A/B (4-8 nM)FLT3 (9 nM), VEGFR2 (15 nM)HCT-116: GI₅₀ = 32 nM
11aCDK2 (3.2 nM)GSK3β (18 nM), CDK5 (5.7 nM)HCT-116: GI₅₀ = 28 nM
-GSK3α/β (2.8 nM)CLK1, DYRK1AT. brucei growth inhibition

1.1.2. Structure-Activity Relationship (SAR) Insights

Systematic SAR studies reveal critical pharmacophoric elements for kinase inhibition:

  • N1-Acylation: 5-Phenylacetyl at N1 (e.g., 9d) enhances Aurora kinase binding by occupying a hydrophobic cleft. Para-substitutions (e.g., -NO₂, -CF₃) boost potency 3-5 fold [1] [8].
  • C3-Amino Substitution: Primary amines or dimethylamino groups at C3 improve cellular permeability and induce hydrogen bonding with Glu211 in Aurora A [2] [5].
  • Ring Fusion Modifications: Saturation of the pyrrolidine ring improves solubility (>2-fold vs. aromatic analogs) while maintaining target affinity [5] [10].

Table 2: Impact of Structural Modifications on Kinase Inhibition

PositionModificationEffect on PotencyEffect on Selectivity
N1PhenylacetylAurora IC₅₀ ↓ 90%RET/VEGFR2 off-target activity ↑
N1Aliphatic acylActivity ↓ 5-10 foldSelectivity ↑ for CDKs
C3-NH₂CDK2 IC₅₀ = 3.2 nMGSK3β affinity retained
C3-N(CH₃)₂Cellular potency ↑ 4-foldKinome selectivity narrowed
C5Ethyl ester → amideSolubility ↑, activity maintainedPK properties improved

1.1.3. Kinome-Wide Selectivity Profiling

Chemoproteomic analyses using kinobeads have quantified the selectivity of >30 pyrrolo[3,4-c]pyrazole derivatives against 217 human kinases. Key findings include:

  • Scaffold-Dependent Selectivity: Unsubstituted cores exhibit promiscuity (≥20 kinases inhibited at 1 µM), while optimized analogs like 11a target ≤5 kinases at therapeutic concentrations [9].
  • Unique Selectivity Profiles: 2-Chloroaniline-substituted squaric acid derivatives achieve >200-fold selectivity for GSK3α/β (IC₅₀ = 2.8 nM) over CDKs and CLKs [9].
  • Target Vulnerability Mapping: Kinases with smaller gatekeeper residues (e.g., Thr106 in GSK3β) show higher susceptibility to inhibition by this scaffold [9].

Historical Development in Anticancer Drug Design

The evolution of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives reflects strategic milestones in kinase inhibitor optimization:

1.2.1. Early Lead Identification (2006–2010)

The seminal discovery emerged in 2006 with the identification of compound 9d through phenotypic screening. Key advancements included:

  • Scaffold Hybridization: Fusion of pyrrolidine with pyrazole enhanced rigidity, improving Aurora A binding affinity (Kd = 6.2 nM) vs. monocyclic pyrazoles [1] [8].
  • In Vivo Proof-of-Concept: 9d suppressed tumor growth by 78% in HCT-116 xenograft models at 25 mg/kg (QD dosing), demonstrating favorable pharmacokinetics (oral bioavailability = 62%, t₁/₂ = 8.3 h) [1].
  • Kinase Inhibition Spectrum Expansion: Parallel work identified pyrazolo[3,4-b]pyridine analogs (e.g., PHA-793887) as CDK inhibitors, sharing the core’s binding mode with CDK2 via hinge interaction at Glu81 [5] [8].

1.2.2. Rational Design Era (2010–Present)

Structure-guided optimization addressed selectivity and physicochemical challenges:

  • Crystal Structure Utilization: Docking studies with Aurora A (PDB: 2C6Z) revealed that 3-amino substitutions penetrate the DFG-out pocket, reducing off-target effects [2] [3].
  • Pro-Drug Strategies: Ester prodrugs of carboxylic acid derivatives (e.g., 11b) improved membrane permeability (Papp > 15 × 10⁻⁶ cm/s) and intracellular activation [5].
  • Polypharmacology Engineering: Dual CDK/GSK3 inhibitors like 11a were designed by incorporating squaramide motifs, achieving 28-fold greater potency than roscovitine against HCT-116 cells [5] [9].

Table 3: Evolution of Key Clinical Candidates

YearCompoundTarget(s)Design StrategyTherapeutic Impact
20069dAurora A/B, VEGFR25-Phenylacetyl substitutionFirst in vivo efficacy demonstration
2010-Aurora APyrazolo[3,4-b]pyridine bioisostereImproved selectivity (≥10-fold)
201211aCDK2/5, GSK3β1-Acyl-3-amino functionalization4-28x potency vs. roscovitine
2018-GSK3α/β2-Chloroaniline-squaric acid conjugateNanomolar cellular potency (IC₅₀ = 2.8 nM)

1.2.3. Scaffold Diversification and Clinical Translation

Ongoing innovation focuses on structural diversification:

  • Tricyclic Systems: Incorporating naphthopyrazole extensions yielded compound 13 with sub-100 nM GI₅₀ against leukemia lines (K-562) [4].
  • Benzamide Hybrids: N-phenyl-1H-pyrazole-4-carboxamide derivatives (e.g., 21) enhanced Aurora A inhibition (IC₅₀ = 0.16 µM) via para-NO₂/para-OEt pharmacophores [6].
  • Allosteric Modulators: DFG-out binders like 42 (thiazole-substituted) inhibit BRAF^V600E^ (IC₅₀ = 0.12 µM) by occupying the allosteric pocket [6].

Appendix: Key Compounds Derived from 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole

Properties

CAS Number

769895-06-9

Product Name

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole

IUPAC Name

1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

Molecular Formula

C5H7N3

Molecular Weight

109.13 g/mol

InChI

InChI=1S/C5H7N3/c1-4-2-7-8-5(4)3-6-1/h2,6H,1,3H2,(H,7,8)

InChI Key

CVRWHBCQJCUBFE-UHFFFAOYSA-N

SMILES

C1C2=C(CN1)NN=C2

Canonical SMILES

C1C2=C(CN1)NN=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.